2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
Description
The compound 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is a ketone derivative featuring a 4-chlorophenylthio group (-S-C₆H₄-Cl) and a 4-hydroxy-3,5-dimethylphenyl moiety.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJHKZZAVJYXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone typically involves the reaction of 4-chlorothiophenol with 4-hydroxy-3,5-dimethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their differentiating features:
Key Comparison Points:
Substituent Effects
- Fluorine (F): Smaller and more electronegative than Cl, fluorine may improve metabolic stability and membrane permeability in bioactive compounds . Phenyl (C₆H₅): Lacking halogen substituents, this group reduces polarity and may alter solubility profiles .
Hydroxy and Methyl Groups : The 4-hydroxy-3,5-dimethylphenyl moiety provides steric bulk and hydrogen-bonding capacity, which could affect crystallinity or receptor binding.
Sulfur Oxidation State
- Sulfinyl (-SO-) : Intermediate oxidation state; introduces chirality and moderate polarity, which may impact pharmacokinetics .
- Sulfonyl (-SO₂-) : Highly oxidized and polar, often enhancing water solubility and thermal stability. Sulfonyl groups are common in drugs (e.g., sulfonamide antibiotics) .
Computational Insights
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP, ) could compare electronic properties, such as HOMO-LUMO gaps, to predict reactivity trends. Sulfonyl/sulfinyl groups likely reduce electron density at the ketone carbonyl, altering nucleophilic attack susceptibility .
- Docking Studies: Tools like AutoDock4 () might evaluate binding affinities if these compounds target enzymes (e.g., cytochrome P450). The 4-hydroxy group could act as a hydrogen-bond donor in active sites .
Physicochemical Properties
- Solubility : Sulfonyl analogs (e.g., CAS 339100-34-4) are expected to have higher aqueous solubility than sulfanyl derivatives due to increased polarity.
- Thermal Stability : Sulfonyl groups may enhance stability, as seen in agrochemicals like ipconazole (), though direct data is lacking.
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, often referred to as a chlorophenyl sulfide derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14ClOS
- Molecular Weight : 273.79 g/mol
Antibacterial Activity
Research has shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies indicate that derivatives with chlorophenyl groups demonstrate significant inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's antibacterial efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
In addition to its antibacterial properties, this compound has been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
Anticancer Activity
The anticancer potential of chlorophenyl sulfide derivatives is notable. Studies have reported that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the modulation of signaling pathways related to cell survival and proliferation .
For example, a recent study highlighted the cytotoxic effects of similar compounds against human cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin.
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Jurkat (leukemia) | < 1.61 |
| HT29 (colon cancer) | < 2.00 |
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions : The presence of chlorophenyl and hydroxy groups enhances hydrophobic interactions with target proteins.
- Enzyme Binding : Docking studies suggest that the compound binds effectively to active sites of enzymes such as AChE and urease, inhibiting their activity .
- Cell Signaling Modulation : It may influence key signaling pathways involved in cell survival and apoptosis in cancer cells.
Case Studies
Several case studies have investigated the biological activity of this compound and its analogs. For instance:
- Antibacterial Screening : A study conducted on synthesized derivatives showed that those containing a sulfanyl group exhibited enhanced antibacterial properties compared to their non-sulfanyl counterparts.
- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound had significant cytotoxic effects on multiple cancer cell lines, indicating their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
